molecular formula C22H20N4O2S2 B2693093 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide CAS No. 392300-06-0

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide

Cat. No. B2693093
CAS RN: 392300-06-0
M. Wt: 436.55
InChI Key: DLQATDWNKHMWGO-OUKQBFOZSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a 3,4-dihydroquinolin-1(2H)-yl group, a thiadiazole group, and a cinnamamide group . These groups are common in many bioactive compounds and could potentially give the molecule interesting properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3,4-dihydroquinolin-1(2H)-yl group would likely contribute to the rigidity of the molecule, while the thiadiazole and cinnamamide groups could potentially participate in various intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on the conditions and reagents present. The 3,4-dihydroquinolin-1(2H)-yl group could potentially undergo further reactions to form more complex structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of the thiadiazole and cinnamamide groups could potentially make the compound more polar .

Scientific Research Applications

Fungicidal Activity

A study by Chen et al. (2019) on isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide derivatives, including compounds structurally related to N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide, demonstrated significant fungicidal activities against various pathogens. Notably, a compound from this series showed potent in vivo activity against Pseudoperonspera cubensis, with an inhibition rate of 100% at 100 μg/mL, and exhibited plant innate immunity stimulation activity, suggesting potential as a fungicide with dual modes of action (Chen et al., 2019).

Antimicrobial and Anti-inflammatory Properties

Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which were evaluated for their antimicrobial and anti-inflammatory activities. These compounds demonstrated significant sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, alongside antimicrobial action. The study highlights the potential of these derivatives in treating various conditions through their multifaceted biological activities (Zablotskaya et al., 2013).

Anticancer Properties

Several studies have explored the anticancer properties of compounds structurally related to this compound. For instance, Fang et al. (2016) reported on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which exhibited moderate to high levels of antitumor activities against various cancer cell lines, indicating their potential as anticancer agents (Fang et al., 2016).

properties

IUPAC Name

(E)-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S2/c27-19(13-12-16-7-2-1-3-8-16)23-21-24-25-22(30-21)29-15-20(28)26-14-6-10-17-9-4-5-11-18(17)26/h1-5,7-9,11-13H,6,10,14-15H2,(H,23,24,27)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQATDWNKHMWGO-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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